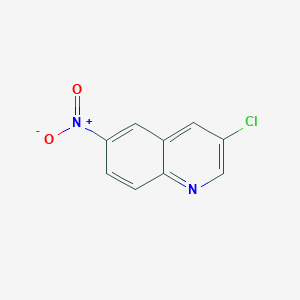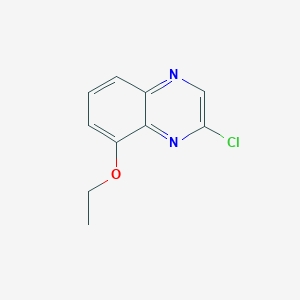
8-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-氟-2-氧代-1,2,3,4-四氢喹啉-6-羧酸是一种属于喹啉家族的杂环化合物。其特点是在第8位有一个氟原子,在第2位有一个酮基,在第6位有一个羧酸基团。
准备方法
合成路线和反应条件: 8-氟-2-氧代-1,2,3,4-四氢喹啉-6-羧酸的合成通常涉及适当前体的环化反应。一种常用的方法是在酸性条件下使2-氨基苯甲酰氟与乙酰乙酸乙酯反应,形成喹啉环。该反应通常在强酸(如盐酸或硫酸)的存在下,在升高的温度下进行。
工业生产方法: 该化合物的工业生产可能涉及类似的合成路线,但经过优化以适合大规模生产。这包括使用连续流动反应器和自动化系统来确保一致的质量和产率。反应条件经过精心控制,以最大限度地减少副产物并最大限度地提高工艺效率。
反应类型:
氧化: 该化合物可以发生氧化反应,特别是在喹啉环的第3位和第4位。
还原: 还原反应可以靶向第2位的酮基,将其转化为羟基。
取代: 在适当的条件下,第8位的氟原子可以被其他亲核试剂取代。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 常用的还原剂包括硼氢化钠或氢化铝锂。
取代: 胺类或硫醇类等亲核试剂可用于取代反应,通常在碱性条件下进行。
主要产物:
氧化: 产物可能包括具有附加含氧官能团的喹啉衍生物。
还原: 主要产物是8-氟-2-羟基-1,2,3,4-四氢喹啉-6-羧酸。
取代: 取决于所用亲核试剂的取代喹啉衍生物。
4. 科研应用
8-氟-2-氧代-1,2,3,4-四氢喹啉-6-羧酸在科研中有多种应用:
化学: 它被用作合成更复杂喹啉衍生物的构建单元。
生物学: 该化合物因其潜在的生物活性而被研究,包括抗菌和抗癌特性。
医药: 正在进行研究以探索其作为开发新型药物的先导化合物的潜力。
工业: 它被用于开发具有特定电子和光学性能的材料。
5. 作用机理
8-氟-2-氧代-1,2,3,4-四氢喹啉-6-羧酸的作用机理取决于其具体的应用。在生物系统中,它可能与各种分子靶点相互作用,包括酶和受体。氟原子可以增强化合物与其靶点的结合亲和力,而酮基和羧酸基团可以参与氢键和其他相互作用。这些相互作用可以调节靶蛋白的活性,从而产生所需的生物效应。
类似化合物:
- 6-氟-2-氧代-1,2,3,4-四氢喹啉-4-羧酸
- 7-氟-2-氧代-1,2,3,4-四氢喹啉-6-羧酸
- 8-氟-2-甲基-1,2,3,4-四氢喹啉-6-羧酸
比较: 8-氟-2-氧代-1,2,3,4-四氢喹啉-6-羧酸因氟原子和羧酸基团的特定位置而独一无二。这种定位可以影响其化学反应性和生物活性。与类似化合物相比,它可能表现出不同的结合亲和力和对分子靶点的选择性,使其成为各种研究应用中的一种有价值的化合物。
科学研究应用
8-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.
Industry: It is used in the development of materials with specific electronic and optical properties.
作用机制
The mechanism of action of 8-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The fluorine atom can enhance the compound’s binding affinity to its target, while the keto and carboxylic acid groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
相似化合物的比较
- 6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
- 7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
- 8-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
Comparison: 8-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is unique due to the specific positioning of the fluorine atom and the carboxylic acid group. This positioning can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for its molecular targets, making it a valuable compound for various research applications.
属性
分子式 |
C10H8FNO3 |
|---|---|
分子量 |
209.17 g/mol |
IUPAC 名称 |
8-fluoro-2-oxo-3,4-dihydro-1H-quinoline-6-carboxylic acid |
InChI |
InChI=1S/C10H8FNO3/c11-7-4-6(10(14)15)3-5-1-2-8(13)12-9(5)7/h3-4H,1-2H2,(H,12,13)(H,14,15) |
InChI 键 |
BUQPAWKOWOAMLC-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC2=C1C=C(C=C2F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-Phenyl-4,5,6,7-tetrahydrobenzo[D]isoxazol-5-amine](/img/structure/B11891720.png)
![8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B11891737.png)




![3-Hydroxybenzo[b][1,8]naphthyridin-5(10H)-one](/img/structure/B11891804.png)





